molecular formula C2H2NbO4 B7821563 Columbium oxalate

Columbium oxalate

Cat. No.: B7821563
M. Wt: 182.94 g/mol
InChI Key: XTTKJDYDBXPBDJ-UHFFFAOYSA-N
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Description

Columbium oxalate, historically referred to as niobium oxalate (CAS: 21348-59-4), is a coordination compound with the molecular formula C₁₀Nb₂O₂₀ and a molecular weight of 180.93 g/mol . The term "columbium" originates from its discovery in 1801 by Charles Hatchett, though the element was later renamed niobium (Nb) by the International Union of Pure and Applied Chemistry (IUPAC) in 1950. Despite this, "columbium" remains prevalent in U.S. industrial contexts due to historical conventions . This compound is synthesized by reacting niobium salts with oxalic acid, forming stable complexes that are critical in metallurgical and chemical separation processes, particularly in the purification of niobium from tantalum (Ta) .

Properties

IUPAC Name

niobium;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4.Nb/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTKJDYDBXPBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)O.[Nb]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2NbO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Odorless powder; [Alfa Aesar MSDS]
Record name Niobium oxalate
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CAS No.

21348-59-4
Record name Niobium oxalate
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Record name Ethanedioic acid, niobium salt (1:?)
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Record name Oxalic acid, niobium salt
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Preparation Methods

Synthetic Routes and Reaction Conditions: Columbium oxalate can be synthesized by the dehydration of columbium hydroxide at 500°C. The synthesis process involves the use of a homogeneous catalyst, such as ethane, and amines as feedstocks. Metal ions like zinc are added at various stages during the reaction to enhance the catalytic properties .

Industrial Production Methods: In industrial settings, this compound is produced by reacting iron-contaminated columbium oxide with oxalic acid in an aqueous medium. This reaction converts both the columbium and iron components to oxalates in solution. The this compound is then separated from the iron-containing solution by crystallization and calcined to form high-purity columbium oxide .

Chemical Reactions Analysis

Precipitation and Solubility Behavior

Niobium oxalate exhibits low solubility, particularly in the presence of calcium or magnesium ions, leading to precipitation. Key findings:

2.1. Solubility Trends

FactorEffect on Solubility
Oxalic acid concentration High concentrations promote precipitation
pH Hydrolysis occurs at pH >5.00, forming mixed oxalate-hydroxide species
Calcium ions Form insoluble Ca-Nb oxalate compounds, hindering separation

Thermal Decomposition

Niobium oxalate decomposes upon heating to form niobium oxide (Nb₂O₅), a critical step in catalyst preparation .

4.1. Decomposition Parameters

FactorValue
Temperature 40–200°C
Product Nb₂O₅ (crystalline or amorphous)

Analytical Characterization

Raman spectroscopy reveals distinct niobium species in solution:

  • At low pH : Nb(Ox)₃⁻ (three oxalate ligands)

  • At high pH : Nb(Ox)₂(OH)⁻ (two oxalate and one hydroxide ligand) .

This pH-dependent speciation influences reaction pathways and product stability.

Challenges and Limitations

  • Low solubility : Requires controlled precipitation for purity .

  • Contaminant interference : Calcium ions reduce separation efficiency .

  • Thermal sensitivity : Decomposition must be managed for catalytic applications .

Scientific Research Applications

Columbium Oxalate Applications

This compound is a chemical compound with applications across various industries due to its unique properties, such as high thermal stability and reactivity . It is also known as niobium oxalate, with niobium being an alternate name for columbium .

Scientific Research Applications

Catalysis: this compound is used in catalyst applications to enhance chemical reactions .

Dielectric Materials: Niobium, present in this compound, is utilized in capacitor ceramics found in dielectric materials .

Ferrite Material Additives: this compound is used as an additive in ferrite materials .

Petrochemical Industry: this compound sees use in the petrochemical industry .

Electronics: Columbium-based materials are integral in manufacturing superconducting magnets and advanced electronics, driven by the demand for smaller, more efficient electronic components .

Emerging energy technologies: this compound is essential to innovations in wind energy, electric grids, and fusion energy because of its function in the production of high-performance superconductors and energy storage solutions as the world moves towards renewable energy .

Case Studies

While specific case studies were not available in the search results, the applications of this compound can be inferred from its role in various industries:

  • Aerospace: this compound is utilized in the aerospace sector due to the high melting point and strength of the material in producing superalloys .
  • Automotive: The automotive industry uses this compound in manufacturing lightweight and durable alloys, especially in electric vehicles where weight reduction is crucial for efficiency .
  • Magnetics, photoemission, and electrochemistry: Transition-metal oxalates have found wide applications in magnetics, photoemission, and electrochemistry .

Mechanism of Action

The mechanism of action of columbium oxalate involves its ability to chelate metal ions, which affects various biochemical pathways. For example, in plants, it regulates calcium oxalate crystal accumulation by degrading oxalate into carbon dioxide and formic acid through the action of enzymes like oxalate decarboxylase .

Comparison with Similar Compounds

Comparison with Similar Metal Oxalates

Metal oxalates share structural and functional similarities but exhibit distinct properties based on the central metal ion. Below is a detailed comparison of columbium oxalate with tantalum oxalate , cadmium oxalate , and cobalt oxalate .

Structural and Compositional Differences
Property This compound Tantalum Oxalate Cadmium Oxalate Cobalt Oxalate
Molecular Formula C₁₀Nb₂O₂₀ C₁₀Ta₂O₂₀ (analogous) CdC₂O₄ CoC₂O₄·2H₂O
Metal Oxidation State +5 (Nb⁵⁺) +5 (Ta⁵⁺) +2 (Cd²⁺) +2 (Co²⁺)
Key Bonds Nb–O–C₂O₄²⁻ complexes Ta–O–C₂O₄²⁻ complexes Cd–O ionic/covalent Co–O coordination

Notes:

  • Columbium and tantalum oxalates are isostructural due to the similar ionic radii of Nb⁵⁺ (0.69 Å) and Ta⁵⁺ (0.68 Å), complicating their separation .
  • Cadmium oxalate (CdC₂O₄) adopts a simpler ionic structure, while cobalt oxalate often forms hydrates (e.g., CoC₂O₄·2H₂O) with coordination geometry influenced by water ligands .
Solubility and Reactivity
Condition This compound Tantalum Oxalate Cadmium Oxalate Cobalt Oxalate
Aqueous Solubility Low; soluble in NH₄⁺-rich solutions at pH < 4 Lower than Nb; requires higher oxalate concentration for dissolution Sparingly soluble (0.04 g/100 mL) Insoluble in water; soluble in acids
Thermal Decomposition Forms Nb₂O₅ above 400°C Forms Ta₂O₅ at similar temps Decomposes to CdO + CO₂ Forms Co₃O₄ or CoO + CO₂

Key Findings :

  • Separation of Nb and Ta oxalates exploits their solubility differences in ammonium oxalate solutions. At pH 4 and 2% (NH₄)₂C₂O₄, Ta precipitates preferentially when the Ta:Nb oxide ratio exceeds 6:1 .
  • Cadmium oxalate’s low solubility necessitates acidic conditions for dissolution, whereas cobalt oxalate’s thermal decomposition is leveraged to produce cobalt oxides for batteries .

Contrasts :

  • Nb and Ta oxalates are critical in high-purity metal production, whereas Co oxalate is pivotal in energy storage.
  • Cadmium oxalate’s applications are restricted by environmental and health concerns .

Biological Activity

Columbium oxalate, a compound of columbium (niobium) and oxalic acid, has garnered attention for its potential biological activities. This article explores the biological implications of this compound, focusing on its interactions within biological systems, its effects on health, and relevant case studies.

This compound is formed from niobium, a transition metal known for its high melting point and resistance to corrosion. The oxalate ion (C2O42C_2O_4^{2-}) plays a critical role in the compound's reactivity and biological interactions. Understanding the chemical structure is essential for elucidating its biological activity.

Mechanisms of Biological Activity

This compound's biological activity can be attributed to several mechanisms:

  • Oxalate Interaction : Oxalates are known to bind with calcium and other minerals, potentially leading to the formation of insoluble complexes. This property is significant in conditions like kidney stone formation, where calcium oxalate crystals precipitate in the renal system .
  • Transport Mechanisms : Research indicates that specific transport proteins, such as SLC26A6 and SLC26A3, mediate oxalate absorption and secretion in the intestines and kidneys . These transporters play a crucial role in maintaining oxalate homeostasis within the body.
  • Impact on Cellular Metabolism : Studies have shown that dietary oxalate can influence cellular metabolism, particularly in immune cells like monocytes. High levels of oxalate may impair mitochondrial function and alter immune responses .

Case Study 1: Chronic Calcium Oxalate Nephropathy

A 70-year-old woman with a history of small bowel resection developed chronic calcium oxalate nephropathy. Her renal function deteriorated due to excessive urinary excretion of calcium oxalate, leading to significant clinical intervention including hydration and dietary modifications . This case underscores the clinical relevance of managing dietary oxalate intake.

Case Study 2: Turmeric Supplementation

A 69-year-old man was diagnosed with oxalate nephropathy linked to chronic turmeric supplementation. Despite initial treatment for interstitial nephritis, further investigation revealed high serum and urinary oxalate levels. The patient was advised to adopt an oxalate-restricted diet, which led to improvement in renal function over four months . This case highlights the importance of recognizing dietary sources of oxalates in clinical settings.

Research Findings

Recent studies have provided insights into this compound's biological implications:

  • Oxalate Absorption Studies : Knockout mice lacking specific transporters exhibited reduced urinary oxalate excretion, suggesting that these transporters are vital for proper oxalate metabolism .
  • Dietary Impact on Stone Formation : Research indicates that dietary imbalances in calcium and oxalates do not significantly affect stone risk if overall dietary recommendations are met . This finding emphasizes the need for balanced dietary practices.

Data Tables

Study Findings Implications
Transport proteins SLC26A6 and SLC26A3 mediate intestinal absorption of oxalates.Critical for understanding kidney stone formation mechanisms.
Chronic calcium oxalate nephropathy linked to dietary intake.Highlights need for dietary management in at-risk populations.
Dietary oxalates affect monocyte metabolism and immune response.Suggests potential systemic effects beyond renal health.

Q & A

Q. What are the optimal synthesis conditions for columbium oxalate to ensure high purity?

To achieve high-purity this compound, researchers should prioritize controlled stoichiometric ratios of niobium precursors (e.g., niobium pentoxide) and oxalic acid in aqueous solutions. Key parameters include pH (maintained at 2–3 using nitric acid), temperature (60–80°C), and reaction time (4–6 hours). Post-synthesis, centrifugation and repeated washing with deionized water are critical to remove unreacted precursors. Characterization via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) should confirm phase purity and absence of residual solvents .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural properties?

A combination of Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy is recommended to identify oxalate ligand coordination modes (e.g., bridging vs. chelating). FTIR peaks at 1,630 cm⁻¹ (C=O stretching) and 500–600 cm⁻¹ (Nb–O bonds) are diagnostic. Pairing this with X-ray photoelectron spectroscopy (XPS) ensures accurate oxidation state determination for niobium (typically +5 in oxalate complexes). Cross-validation with elemental analysis (EA) for C, H, and O content further solidifies structural claims .

Q. How should researchers handle solubility challenges when preparing this compound solutions for reactivity studies?

this compound’s low solubility in water necessitates the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Sonication for 30–60 minutes enhances dissolution. For kinetic studies, maintain ionic strength using inert electrolytes (e.g., KNO₃) to minimize activity coefficient variations. Document solvent purity and degassing steps to avoid confounding oxidative side reactions .

Advanced Research Questions

Q. What experimental design considerations are critical when studying this compound’s role in superconducting materials?

Focus on controlled atmosphere synthesis (e.g., argon gloveboxes) to prevent oxide formation, which alters superconducting properties. Use high-resolution transmission electron microscopy (HRTEM) to correlate crystallographic defects (e.g., vacancies) with critical temperature (T꜀) deviations. Pair electrochemical impedance spectroscopy (EIS) with density functional theory (DFT) simulations to model charge-transfer mechanisms. Ensure reproducibility by reporting furnace ramp rates (±1°C/min) and precursor batch homogeneity .

Q. How can researchers resolve discrepancies in reported thermal decomposition temperatures of this compound?

Discrepancies often arise from differences in heating rates (e.g., 5°C/min vs. 10°C/min) or atmospheric conditions (N₂ vs. air). Conduct parallel TGA-DSC experiments under varying conditions and compare kinetic models (e.g., Kissinger vs. Flynn-Wall-Ozawa methods) to identify activation energy dependencies. Cross-reference with in-situ XRD to detect intermediate phases (e.g., NbO₂ or Nb₂O₅) that may influence decomposition pathways. Publish raw datasets to enable meta-analyses .

Q. What strategies mitigate contamination risks in this compound-based catalysis studies?

Implement trace-metal analysis (ICP-MS) for all reagents and solvents. Use Teflon-lined autoclaves for hydrothermal syntheses to avoid leaching of metallic impurities. For heterogeneous catalysis, pre-treat substrates (e.g., TiO₂ supports) with oxalic acid washes to passivate surface hydroxyl groups. Control experiments with metal-free analogs are essential to isolate this compound’s catalytic contribution .

Q. How can advanced statistical methods improve the interpretation of this compound’s electrochemical data?

Apply multivariate analysis (e.g., principal component analysis) to cyclic voltammetry datasets to deconvolute overlapping redox peaks. Use bootstrapping to quantify uncertainty in Tafel slopes derived from polarization curves. For impedance data, employ equivalent circuit modeling with software like ZView, ensuring chi-squared values <10⁻³. Open-access repositories for raw data (e.g., Figshare) enhance reproducibility .

Methodological Guidelines

  • Data Reporting : Adhere to IUPAC guidelines for reporting crystallographic data (e.g., CIF files for XRD) and electrochemical parameters (e.g., IR compensation in voltammetry) .
  • Contradiction Analysis : Use funnel plots or Egger’s regression to assess publication bias in meta-analyses of conflicting results .
  • Ethical Compliance : Disclose all funding sources and potential conflicts of interest, particularly when collaborating with material suppliers .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Columbium oxalate

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